2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl-
Description
2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl- is a benzofuran-derived compound featuring a bromine substituent at position 5, a methyl group at position 3, and a hydroxy-imidamide functional group at the carboximidamide position. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its rigidity and ability to participate in π-π interactions, while the hydroxy-imidamide group may confer metal-binding or enzyme-inhibitory properties. Bromine’s large atomic radius and lipophilicity likely influence the compound’s solubility, bioavailability, and intermolecular interactions, though specific pharmacological data for this compound remain scarce in publicly available literature.
Properties
CAS No. |
84748-05-0 |
|---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13) |
InChI Key |
IFIXIGVSBYNGFO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)/C(=N\O)/N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with appropriate reagents. One common method includes the condensation reaction of 5-bromo-3-methoxysalicylaldehyde with primary amines under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and to minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Substituent (Position 5) | Molecular Weight (g/mol)* | LogP (Predicted) |
|---|---|---|---|
| 5-Bromo-N-hydroxy-3-methyl- derivative | Br | ~285 | 2.1–2.5 |
| 5-Fluoro-N-hydroxy-3-methyl- derivative | F | ~205 | 1.3–1.7 |
*Estimated based on atomic mass differences.
Table 2: Crystallographic Parameters
| Parameter | 5-Bromo Derivative (Hypothetical) | 5-Fluoro Derivative (Hypothetical) |
|---|---|---|
| Unit Cell Volume (ų) | Larger (due to Br bulk) | Smaller |
| Hydrogen Bonding | Fewer (Br less electronegative) | More (F’s electronegativity) |
Biological Activity
2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl- (CAS No. 84748-05-0) is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 5-bromo-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
| InChI Key | IFIXIGVSBYNGFO-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 5-bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves the condensation of 5-bromo-3-methoxysalicylaldehyde with primary amines under controlled conditions. Various synthetic routes have been explored, optimizing reaction conditions to enhance yield and purity. Industrial methods may utilize automated reactors and continuous flow systems to ensure consistent quality.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of 2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl-. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has been compared to well-known anti-inflammatory drugs like aspirin and phenylbutazone, indicating potential analgesic properties alongside its anticancer effects .
The biological activity of 5-bromo-N-hydroxy-3-methyl-2-benzofurancarboximidamide is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity, leading to various biological effects that are still under investigation.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.
Evaluation of Anticancer Properties
In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties were assessed using human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells (MCF-7). The study concluded that further exploration into its mechanism could reveal novel therapeutic pathways for cancer treatment.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Moderate antimicrobial | Contains hydroxyl group enhancing solubility |
| 5-Bromo-3-methoxysalicylaldehyde | Antioxidant | Exhibits strong antioxidant properties |
| 5-Bromo-2-hydroxy-3-methoxybenzylidene | Anti-inflammatory | Known for its anti-inflammatory effects |
Unique Attributes
Compared to similar compounds, 2-Benzofurancarboximidamide, 5-bromo-N-hydroxy-3-methyl- is distinguished by its unique combination of functional groups which confer distinct chemical reactivity and biological activity. Its benzofuran core structure, along with the presence of bromine and hydroxy groups, enhances its versatility for various applications in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
